![molecular formula C7H4BrN3O B582271 6-溴咪唑并[1,2-a]哒嗪-3-甲醛 CAS No. 1208084-47-2](/img/structure/B582271.png)

6-溴咪唑并[1,2-a]哒嗪-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

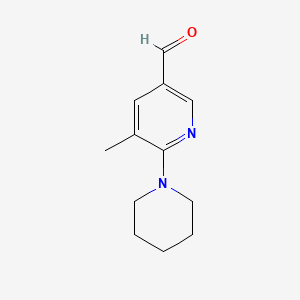

6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is recognized as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled . The synthesis of this moiety from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported .Molecular Structure Analysis

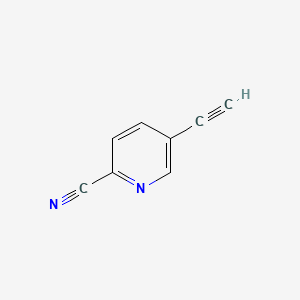

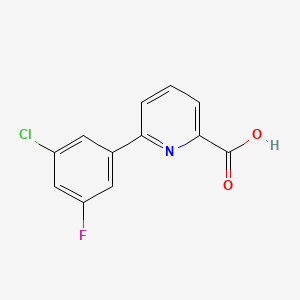

The molecular formula of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is C7H4BrN3O. It has an average mass of 226.030 Da and a monoisotopic mass of 224.953766 Da .Chemical Reactions Analysis

The chemical reactions involving 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde are complex and involve a competition between amidation and bromination .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3. Its molar refractivity is 49.7±0.5 cm3. It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond. Its polar surface area is 34 Å2, and its molar volume is 129.6±7.0 cm3 .科学研究应用

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine derivatives, have been extensively studied due to their biological importance and versatility as synthetic intermediates. These compounds are employed in various fields such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Notably, N-oxide compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities. The inclusion of heterocyclic N-oxide derivatives, synthesized from imidazole and pyrazine, in organic syntheses and catalysis, highlights their significance in drug development efforts (Li et al., 2019).

Quinoxaline and its Derivatives in Pharmaceutical Applications

Quinoxaline derivatives, closely related to pyrazine structures, are utilized as dyes, pharmaceuticals, and antibiotics, showcasing the versatile applications of pyrazine derivatives in various domains. Research into the antitumoral properties of quinoxaline compounds emphasizes their importance in medicinal chemistry. The synthesis of quinoxaline and its analogs involves condensation processes that produce compounds with significant biological activities, indicating the potential of pyrazine derivatives in catalysis and as pharmaceutical ligands (Pareek & Kishor, 2015).

Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives

Extensive research on quinazoline and pyrimidine derivatives, which share structural features with pyrazine derivatives, for applications in electronic devices, luminescent elements, and photoelectric conversion elements, underscores the potential of pyrazine derivatives in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates their value in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

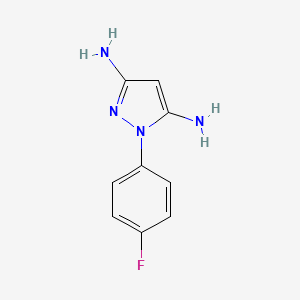

Synthetic Strategies for Pyrazoline Derivatives in Anticancer Agent Development

The exploration of pyrazoline derivatives for their biological activities is a significant area in pharmaceutical chemistry. Pyrazolines have been used extensively as synthons in organic synthesis, with derivatives displaying a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, further emphasizing the relevance of pyrazine derivatives in developing novel therapeutic agents (Dar & Shamsuzzaman, 2015).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

未来方向

Imidazo[1,2-a]pyrazine compounds, including 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, have been recognized for their wide range of applications in medicinal chemistry, particularly due to their significant activity against MDR-TB and XDR-TB . This suggests potential future developments in the field of TB drug discovery research.

属性

IUPAC Name |

6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQWGTUYSXVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672056 |

Source

|

| Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |

CAS RN |

1208084-47-2 |

Source

|

| Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)